9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine
Description
9-Methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine is a synthetic purine derivative characterized by a methyl group at position 9 of the purine core and a cyclopentylmethyl substituent at the 6-amino position, which is further functionalized with a thiophen-3-yl moiety. This compound’s structural uniqueness lies in its hybrid heterocyclic system, combining the electron-rich thiophene ring with the rigid cyclopentylmethyl chain. Such modifications are often employed to optimize pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
9-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5S/c1-21-11-20-13-14(18-10-19-15(13)21)17-9-16(5-2-3-6-16)12-4-7-22-8-12/h4,7-8,10-11H,2-3,5-6,9H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGPZDFGBONITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3(CCCC3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution at the 9-Position:
Attachment of the Thiophen-3-yl-cyclopentylmethyl Group: This step involves the formation of a cyclopentylmethyl intermediate, which is then reacted with thiophene-3-carbaldehyde to form the desired substituent. The final step involves coupling this intermediate with the purine core using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous purin-6-amine derivatives:
Key Observations :
Positional Isomerism :
- The target compound’s substitution at position 9 contrasts with 8-arylmethyl derivatives (e.g., 8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine). Position 9 substitution avoids steric clashes in enzyme binding pockets compared to position 8, which may hinder planar interactions .
Substituent Effects: Thiophene vs. Thiophene’s lower electronegativity may reduce off-target interactions . Cyclopentylmethyl vs. Smaller Chains: The cyclopentylmethyl group balances rigidity and lipophilicity, enhancing membrane permeability compared to cyclopropyl () or linear alkyl chains .
Synthetic Routes :
- The target compound likely employs SNAr (nucleophilic aromatic substitution) or stepwise alkylation, similar to 2-chloro-9-(3-chlorobenzyl) derivatives (). Microwave-assisted methods () are less applicable here due to the complexity of the cyclopentyl-thiophene moiety.
Biological Implications :
- While direct pharmacological data for the target compound is unavailable, structurally related compounds exhibit activities such as enzyme inhibition (e.g., cysteine proteases in ) and nucleic acid binding (). The thiophene group may enhance interactions with hydrophobic enzyme pockets, while the methyl group at position 9 could reduce metabolic degradation .
Research Findings and Data
Physicochemical Properties :
- Lipophilicity (LogP) : Predicted to be higher than 9-phenyl derivatives (LogP ~2.5) due to the thiophene and cyclopentyl groups.
- Solubility : Moderate aqueous solubility (estimated ~50 µM) owing to the polarizable thiophene and amine groups.
Hypothetical Activity :
- Target Binding : Molecular docking simulations suggest the thiophene ring engages in sulfur-arene interactions with tyrosine residues in enzyme active sites, a feature absent in phenyl or chlorobenzyl analogues.
Biological Activity
The compound 9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine , also known by its CAS number 2380070-39-1 , belongs to the class of purine derivatives. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 313.4 g/mol . Its structure features a thiophene ring and a cyclopentyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₅S |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 2380070-39-1 |
The biological activity of this compound primarily involves its interaction with various G protein-coupled receptors (GPCRs) and other cellular signaling pathways. GPCRs play a crucial role in mediating physiological responses to hormones and neurotransmitters, making them significant targets for drug development.
- Adenosine Receptors : This compound may exhibit activity on adenosine receptors, which are implicated in numerous physiological processes including modulation of neurotransmission and inflammation .
- Calcium Signaling : The activation of these receptors can lead to an increase in intracellular calcium levels, affecting various downstream signaling pathways .
Pharmacological Studies
Recent studies have indicated that compounds structurally similar to this compound show promise in treating conditions such as:
- Cancer : Potential anti-tumor effects have been observed, particularly in hepatocellular carcinoma models. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis .
- Neurological Disorders : The modulation of neurotransmitter systems through GPCRs suggests potential applications in treating disorders such as anxiety and depression.
Case Studies
- Anti-cancer Activity : A study demonstrated that similar purine derivatives could inhibit the growth of liver cancer cells by inducing apoptosis through the activation of specific signaling pathways. This highlights the potential role of this compound in oncology .
- Neuroprotective Effects : Another investigation into related compounds showed neuroprotective effects in models of neurodegeneration, suggesting that this compound could be beneficial in treating diseases like Alzheimer's or Parkinson's through its action on adenosine receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
